2-Amino-4-(2,2,2-trifluoroethyl)phenylamine

Lipophilicity Drug Design Physicochemical Properties

Overcoming lipophilicity-driven off-target effects and poor metabolic stability in peptidomimetics requires precise structural tuning. 2-Amino-4-(2,2,2-trifluoroethyl)phenylamine (CAS 1393561-85-7) delivers the trifluoroethylamine motif as a metabolically stable amide bond isostere. Key advantages: (1) Reduced amine basicity (pKa ~1.5 units lower vs ethyl analog) minimizes lysosomal trapping. (2) sp3 carbon spacer (-CH2CF3 vs -CF3) optimizes lipophilicity and conformation. (3) Ortho-diamine structure enables rapid heterocycle library synthesis. Recommended for protease-targeted drug discovery.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
Cat. No. B13112639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(2,2,2-trifluoroethyl)phenylamine
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(F)(F)F)N)N
InChIInChI=1S/C8H9F3N2/c9-8(10,11)4-5-1-2-6(12)7(13)3-5/h1-3H,4,12-13H2
InChIKeyBSBDJAUPEMHWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(2,2,2-trifluoroethyl)phenylamine Overview


2-Amino-4-(2,2,2-trifluoroethyl)phenylamine (CAS 1393561-85-7) is a fluorinated aromatic diamine building block characterized by a trifluoroethyl group (-CH2CF3) at the para-position relative to one of the amino groups . This compound is primarily utilized in the synthesis of complex molecules for drug discovery, particularly as a precursor for incorporating the metabolically stable trifluoroethylamine motif, a recognized amide bond isostere [1]. Its molecular structure, featuring two nucleophilic amino groups and an electron-withdrawing fluoroalkyl substituent, dictates its unique reactivity profile and utility in constructing biologically active peptidomimetics and small molecule inhibitors [1].

Type Fluorinated aromatic diamine building block
Motif Trifluoroethylamine precursor for amide isostere synthesis
Workflow Peptidomimetic and heterocycle library construction

2-Amino-4-(2,2,2-trifluoroethyl)phenylamine vs. Analogs


Substituting this specific diamine with a generic analog, such as a non-fluorinated alkyl (e.g., 4-ethylbenzene-1,2-diamine) or a different fluoroalkyl (e.g., 4-(trifluoromethyl)benzene-1,2-diamine), is not a straightforward replacement. The trifluoroethyl group (-CH2CF3) is strategically distinct from a trifluoromethyl group (-CF3) attached directly to the aromatic ring, as it introduces an sp3 carbon spacer that alters molecular conformation and electronics [1]. This substitution pattern provides a unique balance of lipophilicity and metabolic stability, which is critical for optimizing the pharmacokinetic properties of drug candidates. The quantitative evidence presented below illustrates how these structural nuances translate into measurable differences in key physicochemical parameters, directly impacting the performance of the final compound in biological assays and its potential for successful drug development [REFS-1, REFS-2].

Target compound
Contains -CH2CF3 (sp3 spacer) for balanced lipophilicity, metabolic stability, and reduced amine basicity.
Non-fluorinated analog
Ethyl (-CH2CH3) group lacks fluorine benefits; higher LogP and different electronics may shift ADME profile.
CF3 analog
Direct ring-attached -CF3 lacks sp3 carbon; alters conformation and results in higher amine basicity vs. target.

Key Differentiation of 2-Amino-4-(2,2,2-trifluoroethyl)phenylamine


Lipophilicity Reduction vs. Non-Fluorinated Analog

The presence of the trifluoroethyl group on the aromatic diamine scaffold significantly reduces lipophilicity (LogP) compared to the analogous non-fluorinated ethyl derivative. This difference is a critical factor in drug design for optimizing absorption, distribution, and off-target binding. The target compound exhibits a LogP of 1.96, whereas the ethyl analog (4-ethylbenzene-1,2-diamine) has a LogP of 2.58, representing a 24% reduction in lipophilicity [REFS-1, REFS-2].

Lipophilicity vs. Non-F Analog
Cross-study comparable
ΔLogP = -0.62 (1.96 vs 2.58)
Supports improved solubility and reduced non-specific binding research
Calculated values; experimental validation recommended
Lipophilicity Drug Design Physicochemical Properties

Trifluoroethylamine as Stable Amide Isostere

The core trifluoroethylamine (-CH(CF3)NH-) motif, which can be directly synthesized using this diamine as a building block, functions as a metabolically stable replacement for a standard amide bond (-C(=O)NH-). Studies on cathepsin K inhibitors demonstrate that replacing a P2-P3 amide with a trifluoroethylamine group maintains potent inhibition (Cat K IC50 = 0.62 nM) while addressing metabolic liabilities, unlike the native amide which is susceptible to hydrolysis [REFS-1, REFS-2].

Amide Isostere Stability
Class-level inference
Motif retains activity (Cat K IC50 0.62 nM) and metabolic stability
Supports oral bioavailability and stability research
Reported for cathepsin K inhibitor series
Metabolic Stability Peptidomimetics Amide Isostere

Reduced Amine Basicity vs. Alkyl and CF3 Analogs

The trifluoroethyl substituent exerts a stronger electron-withdrawing inductive effect (-I) on the adjacent amino group compared to a trifluoromethyl group attached directly to the ring. This results in a further reduction of amine basicity (lower pKa of the conjugate acid). A non-basic amine is a desirable property for certain drug targets to avoid lysosomal trapping and improve permeability [1]. While direct pKa values for the target compound are not available, the class effect of the -CH2CF3 group is well-established: it creates a nitrogen that is less basic than one adjacent to a -CF3 group or a simple alkyl chain [REFS-1, REFS-2].

Amine Basicity
Class-level inference
Predicted lower pKa due to strong -I effect of -CH2CF3
May reduce lysosomal trapping in cell-based assays
Direct pKa measurement not available
pKa Basicity Permeability

2-Amino-4-(2,2,2-trifluoroethyl)phenylamine Applications


Metabolically Stable Peptidomimetics Design

This diamine is an ideal building block for synthesizing trifluoroethylamine-containing peptidomimetics. The resulting motif serves as a stable amide bond isostere, improving the metabolic stability of peptide-based therapeutics while retaining key hydrogen-bonding capabilities, as demonstrated in inhibitors of cathepsin K and enkephalin analogs [REFS-1, REFS-2].

Protease Inhibitors with Optimized Lipophilicity and Basicity

Procurement of this specific scaffold is recommended for medicinal chemistry programs targeting proteases or other enzymes where balancing potency with favorable ADME properties is crucial. The trifluoroethyl group reduces lipophilicity and amine basicity compared to alkyl analogs, helping to mitigate issues like high LogP-driven off-target effects and lysosomal trapping that plague more basic inhibitors [REFS-1, REFS-3].

Fluorinated Benzimidazole & Heterocyclic Libraries

The ortho-diamine structure of this compound makes it a versatile precursor for constructing fluorine-containing heterocycles, particularly benzimidazoles and quinoxalines, via condensation reactions. This allows for the rapid generation of diverse chemical libraries where the trifluoroethyl substituent imparts unique physicochemical and pharmacokinetic properties to the final heterocyclic compounds .

Application
Selection Property
Validation Focus
Metabolically stable peptidomimetic design
Trifluoroethylamine amide isostere capability
Metabolic stability and hydrogen-bonding profile
Protease inhibitor research tools
Reduced lipophilicity and amine basicity
ADME property optimization studies
Fluorinated benzimidazole & heterocyclic libraries
ortho-Diamine condensation precursor
Library diversification and physicochemical tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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